Analytical Selectivity: Mass Spectrometric Differentiation from Parent Drug and Matrix Interference Correction
Octylonium-d3 Bromide provides a mass difference of +3 Da relative to unlabeled otilonium bromide, enabling complete chromatographic co-elution and identical ionization behavior while maintaining unambiguous mass spectrometric resolution . This isotopic pairing is essential for correcting matrix effects in human plasma samples where otilonium bromide degrades rapidly; in the validated LC-ESI-MS method, the deuterated internal standard corrected for extraction recoveries of 93.0% and achieved intra-run and inter-run precision and accuracy within ±15% across a linear range of 0.1–20 ng/mL [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) difference vs. parent drug |
|---|---|
| Target Compound Data | m/z of unlabeled otilonium + 3 Da (C₂₉H₄₀D₃N₂O₄ vs. C₂₉H₄₃N₂O₄) |
| Comparator Or Baseline | Unlabeled otilonium bromide (CAS 26095-59-0), m/z corresponds to C₂₉H₄₃N₂O₄ |
| Quantified Difference | Δm/z = +3 Da |
| Conditions | Electrospray ionization (ESI) positive mode, LC-MS/MS analysis |
Why This Matters
This mass difference is the minimum required to avoid isotopic interference while maintaining identical chromatographic and ionization properties, ensuring accurate quantitation in complex biological matrices.
- [1] Zhao YR, Ding L, Fan HW, et al. Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2010;878(28):2896-2900. View Source
